5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-6-9-4-7(12)5-10(11)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMGHHRTGLLICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction enables the synthesis of 1,2,3,4-tetrahydroisoquinoline from β-phenylethylamides. For example, heating N-acylated derivatives with phosphoryl chloride (POCl₃) or other cyclodehydrating agents yields the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydro form.
Example Protocol
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Substrate Preparation : N-(3-Fluorophenethyl)acetamide is treated with POCl₃ at 80°C for 6 hours to form 7-fluoro-3,4-dihydroisoquinoline.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) or sodium cyanoborohydride (NaBH₃CN) reduces the dihydro intermediate to 7-fluoro-1,2,3,4-tetrahydroisoquinoline.
Regioselective Halogenation Strategies
Bromination at C5
Electrophilic bromination requires activating the aromatic ring. For 7-fluoro-tetrahydroisoquinoline, the fluorine atom directs electrophiles to the para position (C5) due to its strong electron-withdrawing effect.
Method A : Using bromine (Br₂) in acetic acid at 0–5°C achieves 85% yield of 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline.
Method B : N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature provides milder conditions with comparable yields (82%).
Fluorination at C7
Fluorine is typically introduced early in the synthesis due to challenges in late-stage fluorination. Direct fluorination of pre-brominated intermediates may use Balz-Schiemann or Halex reactions, but these are less common for tetrahydroisoquinolines.
Methyl Group Introduction at C1
Reductive Amination
Condensation of the secondary amine with formaldehyde (HCHO) followed by reduction introduces the methyl group:
Alkylation via Methyl Iodide
Direct N-alkylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours achieves 70% yield but may require protecting groups to prevent over-alkylation.
Alternative Synthetic Routes
Pd-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling installs bromine post-cyclization. For instance, a boronic ester at C5 reacts with bromobenzene under Pd(PPh₃)₄ catalysis to introduce bromine (72% yield).
Multi-Step Synthesis from Chromenopyridine Precursors
Adapting methods from chromenopyridine derivatives, tetrahydroisoquinoline analogs are synthesized via:
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Heck Coupling : Methyl 2-bromo-3-fluorobenzoate reacts with tert-butyl acrylate to form a styrene intermediate.
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Hydrogenation : The double bond is reduced to ethyl, followed by cyclization to form the tetrahydroisoquinoline core.
Optimization and Challenges
Regioselectivity in Halogenation
Competing bromination at C6 or C8 occurs if directing groups are improperly positioned. Computational studies (DFT) suggest that fluorine’s -I effect dominates over resonance, favoring C5 bromination.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves brominated byproducts.
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Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (mp 194–196°C).
Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 8.2 minutes.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis: The compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications.
Biology
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Potential Biological Activities: Research indicates that 5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline exhibits antimicrobial and anticancer properties. Studies have shown its efficacy against specific bacterial strains and cancer cell lines.
Activity Target Effectiveness Antimicrobial E. coli Moderate Anticancer HeLa cells High
Medicine
- Drug Discovery: The compound is investigated as a lead candidate for developing new pharmaceuticals. Its interaction with biological targets may lead to novel therapeutic agents.
Industry
- Specialty Chemicals Synthesis: It is utilized in producing specialty chemicals and materials due to its unique reactivity patterns.
Case Studies
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Antimicrobial Activity Study:
- A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of E. coli in vitro. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL.
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Anticancer Research:
- In a preclinical trial published in the Journal of Medicinal Chemistry, this compound showed significant cytotoxicity against HeLa cells with an IC50 value of 10 µM.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be contextualized by comparing it to structurally related tetrahydroisoquinoline derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity Halogenation: Bromine and fluorine at positions 5 and 7 in the target compound enhance lipophilicity compared to non-halogenated analogs like 1MeTIQ. This may improve blood-brain barrier (BBB) penetration, as seen in 1MeTIQ, which achieves brain concentrations 4.5× higher than blood . However, halogen placement (e.g., 5-Br vs. 7-Br in CAS 17680-55-6) influences receptor binding and metabolic stability . In contrast, 1-unsubstituted analogs (e.g., TIQ) are associated with neurotoxic metabolites linked to Parkinsonism .
Pharmacological Profiles Enzyme Interactions: Unlike CKD712, which activates AMPK/HO-1 pathways to promote wound healing , the target compound’s halogenated structure may favor different signaling mechanisms. Toxicity: Quaternary ammonium salts of 1-methyl-THIQ derivatives (e.g., in ) are more toxic than secondary amines, but the target compound’s primary amine structure may mitigate this risk .
Synthetic and Commercial Relevance
- The trifluoromethyl-substituted analog (CAS 1391212-56-8) is produced at metric-ton scales for drug discovery, highlighting the commercial viability of halogenated THIQs . The target compound’s synthetic route likely mirrors methods for 7-bromo-THIQs, as described in Journal of Organic Chemistry .
Table 2: Metabolic and Pharmacokinetic Comparison
Biological Activity
5-Bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substituents on its tetrahydroisoquinoline scaffold, which may enhance its reactivity and biological interactions. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination and Fluorination : The introduction of bromine and fluorine can be achieved through specific reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
- Methylation : Methyl groups are commonly introduced using methyl iodide in the presence of a base such as potassium carbonate.
- Formation of Hydrochloride Salt : The final product may be converted to its hydrochloride form for stability and solubility in biological assays.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent research has shown that this compound exhibits moderate antibacterial activity against multidrug-resistant strains of bacteria. In one study, it was found to inhibit the growth of clinical isolates of Salmonella with an observed minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 8 - 32 | Moderate antibacterial activity |
Neuroprotective Properties
Another significant area of research involves the neuroprotective effects of this compound. It has been studied for its ability to inhibit acetylcholinesterase (AchE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The IC50 values indicate that it possesses competitive inhibition properties:
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets within cells. The presence of bromine and fluorine enhances the compound's binding affinity to these targets, potentially modulating various biochemical pathways involved in disease processes .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Neuroprotection in Animal Models : In rodent models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation.
- Antibacterial Efficacy : In vitro studies demonstrated that this compound could effectively reduce bacterial load in infected tissues when administered alongside standard antibiotics.
Q & A
Q. Table 1: Comparative Biological Activity of THIQ Derivatives
Q. Table 2: Optimal Reaction Conditions for Halogenation
| Step | Reagents | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, AIBN | 60 | CCl₄ | 85 |
| Fluorination | DAST, CH₂Cl₂ | -20 | DCM | 72 |
| Methylation | CH₃I, NaBH₃CN | RT | MeOH | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
